- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

2088844-78-2 structure
Nom du produit:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
Numéro CAS:2088844-78-2
Le MF:C40H43O8P
Mégawatts:682.738393068314
CID:5721149
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Propriétés chimiques et physiques
Nom et identifiant
-
- Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
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- Piscine à noyau: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1
- La clé Inchi: LHCCAUDIXYKUQP-ACUYYCNJSA-N
- Sourire: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1
Propriétés expérimentales
- Dense: 1.223±0.06 g/cm3(Predicted)
- Point de fusion: NA
- Point d'ébullition: 782.7±60.0 °C(Predicted)
- Le PKA: 13.32±0.20(Predicted)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D418255-25mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 25mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D418255-10mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 10mg |
$758.00 | 2023-05-18 | ||
TRC | D418255-5mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 5mg |
$397.00 | 2023-05-18 |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Acetyl chloride ; overnight, rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
Référence
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
Référence
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
Référence
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
Référence
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
Référence
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials
- α-D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-
- Methyl D-arabinofuranoside
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
- D-Arabinose
- 2,3,5-Tri-O-benzyl-D-arabinitol
- D-Arabinofuranoside, methyl 2,3,5-tris-O-(phenylmethyl)-
- D-Arabinofuranoside, methyl, 2,3,5-tribenzoate
- Dibenzylphosphoryl Chloride, 95%, in Benzene - ~10% w/v
- Benzoyl chloride
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Littérature connexe
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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